



Application Note: Quantitative Analysis of Solanacol using LC-MS/MS

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Compound of Interest		
Compound Name:	Solanacol	
Cat. No.:	B15595456	Get Quote

Abstract

This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **Solanacol** in complex matrices. The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of **Solanacol**.

Introduction

Solanacol, a long-chain isoprenoid alcohol, is a compound of interest in various fields, including pharmaceuticals and natural product chemistry. Its accurate quantification is crucial for research and development. This application note describes a robust LC-MS/MS method that offers high sensitivity and specificity, effectively overcoming matrix interference commonly encountered in complex samples.[1] The method utilizes a simple extraction procedure followed by analysis on a triple quadrupole mass spectrometer.

Experimental Sample Preparation

A reliable sample preparation protocol is critical for accurate quantification and to minimize matrix effects.[2][3] The following procedure is recommended for the extraction of **Solanacol** from solid or semi-solid matrices.



Protocol: Ultrasonic Extraction

- Sample Weighing: Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
- Solvent Addition: Add 10 mL of methanol to the tube.
- Ultrasonic Extraction: Place the tube in an ultrasonic bath and extract for 40 minutes at a power of 40W.[1]
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
- Standard Preparation: Prepare a series of **Solanacol** standard solutions in methanol with concentrations ranging from 1 to 100 μg/mL.[1]

Liquid Chromatography

The chromatographic separation is performed using a reversed-phase C18 column, which is suitable for the separation of hydrophobic molecules like **Solanacol**.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	C18, 2.1 mm x 100 mm, 3.5 µm particle size
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	80-100% B over 5 min, hold at 100% B for 2 min, return to 80% B and equilibrate for 3 min
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μL



Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection, providing high selectivity and sensitivity.[4]

Table 2: Mass Spectrometry Parameters

Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Capillary Voltage	3.5 kV	
Source Temperature	150 °C	
Desolvation Temperature	400 °C	
Cone Gas Flow	50 L/hr	
Desolvation Gas Flow	800 L/hr	
Collision Gas	Argon	
MRM Transition	m/z 613.5 → 557.5 (Quantifier)[1]	
m/z 613.5 → [Second transition] (Qualifier)		

Note: The second MRM transition (qualifier) should be determined by infusing a **Solanacol** standard and observing the fragmentation pattern.

Results

The described method provides excellent linearity and sensitivity for the quantification of **Solanacol**. The use of an external standard calibration curve allows for accurate determination of **Solanacol** concentration in unknown samples.[1]

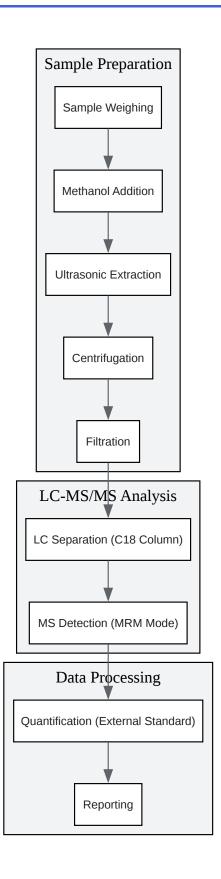
Table 3: Method Performance Characteristics (Hypothetical Data)



Parameter	Result
Linear Range (μg/mL)	1 - 100
Correlation Coefficient (r²)	> 0.995
Limit of Detection (LOD) (μg/mL)	0.5
Limit of Quantification (LOQ) (μg/mL)	1.0
Recovery (%)	92 - 105
Precision (RSD%)	< 5

Workflow and Pathway Diagrams





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